3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole
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Overview
Description
3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chlorophenyl, trifluoroethyl, methanesulfonylphenyl, and trifluoromethylphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazone: This involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate.
Introduction of the trifluoroethyl group: This step involves the reaction of the hydrazone intermediate with a trifluoroethylating agent under controlled conditions.
Cyclization to form the pyrrole ring: The final step involves the cyclization of the intermediate to form the pyrrole ring, which is facilitated by the presence of a suitable catalyst and under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in various industrial applications.
Uniqueness
3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[(Z)-[2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethylidene]amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClF6N3O2S/c1-16-23(25(27(32,33)34)36-35-20-10-8-19(28)9-11-20)15-24(17-6-12-22(13-7-17)40(2,38)39)37(16)21-5-3-4-18(14-21)26(29,30)31/h3-15,35H,1-2H3/b36-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKOHUNVPMTDCU-LAKKEJQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NNC4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/NC4=CC=C(C=C4)Cl)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClF6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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